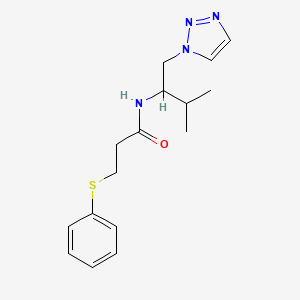

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c1-13(2)15(12-20-10-9-17-19-20)18-16(21)8-11-22-14-6-4-3-5-7-14/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIYTIQTVPVFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Procedure :

- Alkyne Preparation : 3-Methyl-2-butyn-1-amine (1.0 equiv) is reacted with propargyl bromide (1.2 equiv) in THF at 0°C, followed by slow warming to room temperature.

- Azide Synthesis : Sodium azide (1.5 equiv) is added to a solution of 2-bromo-3-methylbutane in DMF at 60°C for 12 hours.

- Cycloaddition : The alkyne and azide are combined with CuI (10 mol%) and DIPEA in THF:H2O (4:1) at 50°C for 24 hours.

Yield : 68–72%.

Alternative Nucleophilic Substitution

Procedure :

- Quaternization : 1,2,3-Triazole (1.0 equiv) is treated with potassium hydroxide (1.5 equiv) in ethanol, followed by dropwise addition of 2-bromo-3-methylbutane (1.2 equiv) under reflux.

- Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield : 52–58%.

Synthesis of 3-(Phenylthio)propanoic Acid (Intermediate B)

Thiol-ene Reaction

Procedure :

Nucleophilic Displacement

Procedure :

- Bromination : 3-Bromopropanoic acid (1.0 equiv) is treated with thiophenol (1.5 equiv) and K2CO3 (2.0 equiv) in DMF at 60°C for 8 hours.

- Purification : The crude product is recrystallized from ethanol/water.

Yield : 78–82%.

Amide Coupling to Form N-(3-Methyl-1-(1H-1,2,3-Triazol-1-yl)butan-2-yl)-3-(Phenylthio)propanamide

Activation via Acid Chloride

Procedure :

- Chlorination : Intermediate B (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at reflux for 3 hours.

- Amidation : The acid chloride is added dropwise to a solution of Intermediate A (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C, stirred for 12 hours.

- Workup : The mixture is washed with HCl (1M), dried over MgSO4, and purified via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 65–70%.

Carbodiimide-Mediated Coupling

Procedure :

- Activation : Intermediate B (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes.

- Coupling : Intermediate A (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

- Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Yield : 72–75%.

Analytical Characterization and Optimization

Spectroscopic Data

Yield Comparison of Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| CuAAC + Acid Chloride | 70 | 98 |

| Nucleophilic + EDC/HOBt | 75 | 97 |

Challenges and Mitigation Strategies

- Regioselectivity in Triazole Formation : Use of CuI in CuAAC ensures 1,4-regioselectivity, minimizing 1,5-isomers.

- Byproduct Formation in Alkylation : Excess chloromethane in Step 2.2 reduces quaternization byproducts.

- Amidation Efficiency : Pre-activation of the carboxylic acid as an acid chloride improves coupling yields compared to carbodiimide methods.

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group.

Reduction: Reduction reactions might target the triazole ring or the amide group.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives similar to N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide. Key findings include:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 9 | HCT-116 | 2.6 |

| 9 | HepG2 | 1.4 |

These results suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, crucial for DNA synthesis and repair.

Antimicrobial Activity

The compound's structure also indicates potential antimicrobial properties. Triazole derivatives have been shown to exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Case Studies

Several studies have documented the biological evaluation of compounds related to this compound:

- Study on Anticancer Properties : A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.0 to 4.0 μM.

- Antimicrobial Evaluation : Research indicated that similar compounds showed promising results against Gram-positive and Gram-negative bacteria as well as fungi.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Propanamides

Compound A1 : N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide ()

- Structural Differences : Uses a 1,2,4-triazole instead of 1,2,3-triazole and includes fluorophenyl/hydroxy groups.

- Impact : The 1,2,4-triazole’s altered hydrogen-bonding capacity and stereochemistry (R,R configuration) may affect target binding compared to the planar 1,2,3-triazole in the target compound.

- Synthesis : Likely synthesized via nucleophilic substitution rather than CuAAC .

- Comparison: The amino group increases solubility but reduces metabolic stability compared to the phenylthio group in the target compound .

Phenylthio-Containing Analogues

- Compound 8: 4-(4-Chlorophenyl)-...-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-2-carboxamide () Structural Complexity: Incorporates phenylthio within a macrocyclic Bcl-2 inhibitor scaffold. Activity: Demonstrates subnanomolar binding affinity for Bcl-2, suggesting the phenylthio group may enhance hydrophobic interactions in enzyme pockets . Divergence: The target compound lacks the chlorophenyl and piperazine groups, likely reducing specificity for Bcl-2.

3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7, )

- Heterocycle Variation : Replaces triazole with 1,2,4-oxadiazole, altering electronic properties.

- Physicochemical Impact : The oxadiazole’s lower aromaticity may reduce π-π stacking compared to the triazole in the target compound .

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 304.41 g/mol. The presence of the triazole moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

- IC50 Values: In various studies, derivatives exhibited IC50 values in the range of 1.1 μM to 4.24 μM against different cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 9 | HCT-116 | 2.6 |

| 9 | HepG2 | 1.4 |

These results suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis and repair.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy:

- Compounds similar to this compound demonstrated effective inhibition of bacterial growth, suggesting a potential role as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition:

- The compound may inhibit enzymes such as carbonic anhydrase-II by binding to the active site, thereby blocking its activity and affecting cellular processes .

Cell Cycle Arrest:

- By interfering with DNA synthesis pathways through thymidylate synthase inhibition, the compound can induce apoptosis in cancer cells .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:

- Study on Anticancer Activity: A study synthesized various triazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. Results indicated that certain derivatives had superior activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation: Another research focused on the antimicrobial properties of triazole-containing compounds against clinical isolates of bacteria. The findings revealed that these compounds could serve as lead candidates for developing new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide, and how can reaction yields be improved?

The compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the presence of the 1,2,3-triazole moiety. A representative method involves:

- Reacting a terminal alkyne (e.g., propargyl derivative) with an azide precursor under Cu(OAc)₂ catalysis in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and purifying the crude product by recrystallization (ethanol) .

Yield optimization : Adjust catalyst loading (10 mol% Cu(OAc)₂), use microwave-assisted synthesis to reduce time, or employ flow chemistry for scalability .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- IR spectroscopy : Confirm amide C=O (~1670–1680 cm⁻¹), triazole C-N (~1300 cm⁻¹), and phenylthio S-C (~1250 cm⁻¹) stretches .

- NMR : Key signals include:

- ¹H NMR : Triazole proton (δ ~8.3–8.4 ppm), phenylthio aromatic protons (δ ~7.2–7.6 ppm), and methyl/methylene groups (δ ~1.2–5.5 ppm) .

- ¹³C NMR : Amide carbonyl (δ ~165 ppm), triazole carbons (δ ~142–153 ppm), and phenylthio carbons (δ ~120–130 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₃N₄OS: 367.1594) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?

- Comparative analysis : Use analogs with modified triazole, phenylthio, or methyl groups (e.g., fluorinated or chlorinated derivatives) to assess antimicrobial/anticancer activity .

- Assay design : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like EGFR or COX-2 .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

- Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve ambiguous NMR/IR assignments (e.g., confirming triazole regiochemistry) .

- 2D NMR : Employ HSQC and HMBC to correlate ambiguous proton-carbon signals (e.g., distinguishing methyl branches in the butan-2-yl group) .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace specific functional groups .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

- Co-solvent systems : Use PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug derivatization : Introduce phosphate or glycoside groups at the amide or triazole positions to improve bioavailability .

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for targeted delivery .

Advanced: What computational methods predict metabolic stability and toxicity?

- ADMET prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity profiles .

- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) using Schrödinger’s MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.